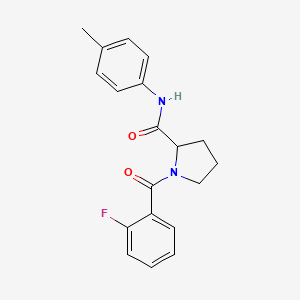![molecular formula C11H15N3O6S2 B6068131 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B6068131.png)
1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which reduces the risk of toxicity. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in scientific research. One of the areas of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its use as a probe for studying protein-ligand interactions. Additionally, there is a need for further research to fully understand the mechanism of action of 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that has been extensively used in scientific research. It has a variety of biochemical and physiological effects and has shown promise as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Métodos De Síntesis
1-(Methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can be synthesized using various methods. One of the commonly used methods is the reaction of 1-methylpiperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been extensively used in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a probe for studying protein-ligand interactions.
Propiedades
IUPAC Name |
1-methylsulfonyl-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S2/c1-21(17,18)12-5-7-13(8-6-12)22(19,20)11-4-2-3-10(9-11)14(15)16/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZIUOWYKDXGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6068058.png)
![2,2-diallyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6068063.png)
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6068076.png)



![5-{[(4-bromophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068098.png)
![2-amino-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6068099.png)

![3-[(dipentylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6068110.png)
![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B6068112.png)
![N-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-1H-tetrazol-5-ylurea](/img/structure/B6068117.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6068128.png)
![1-cycloheptyl-4-[(2-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6068138.png)